4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde
Description
Properties
IUPAC Name |
4-[(3,4-difluorophenyl)methoxy]-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-11-3-1-10(6-12(11)16)8-19-14-4-2-9(7-18)5-13(14)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDQWZCNVYJCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=O)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde typically involves the reaction of 3,4-difluorobenzyl alcohol with 3-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,4-Difluorobenzyl alcohol+3-FluorobenzaldehydeCatalyst4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde
Industrial Production Methods
In an industrial setting, the production of 4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzoic acid.
Reduction: 4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde has found applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Effects and Electronic Properties
The fluorination pattern and substituent groups critically influence the compound’s electronic properties and reactivity. Below is a comparative analysis with key analogs:
Key Observations:
- Electron-Withdrawing Effects: The target compound’s 3,4-difluorobenzyloxy group creates a stronger electron-deficient aromatic system compared to mono-fluorinated or non-fluorinated benzyloxy analogs (e.g., B1 and 4-(benzyloxy)-3-fluorobenzaldehyde). This enhances its reactivity in electrophilic substitutions or nucleophilic additions .
- Steric Hindrance : B1, with two bulky 4-fluorobenzyloxy groups, exhibits higher steric hindrance, which may limit its utility in reactions requiring accessible aldehyde groups .
2.3. Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s larger benzyloxy group reduces aqueous solubility compared to 4-(difluoromethoxy)-3-methoxybenzaldehyde, which has a smaller substituent .
- Metabolic Stability: Fluorinated benzyl groups resist oxidative metabolism better than methoxy or non-fluorinated analogs, extending half-life in biological systems .
Biological Activity
4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H9F3O2
- Molecular Weight : 274.22 g/mol
This compound contains a difluorobenzyl ether moiety and a fluorobenzaldehyde group, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of 4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde typically involves the following steps:
- Formation of the Difluorobenzyl Alcohol : Starting from 3,4-difluorobenzyl chloride, it is reacted with an appropriate alcohol under basic conditions.
- Aldol Condensation : The resulting alcohol undergoes a condensation reaction with 3-fluorobenzaldehyde to form the target compound.
- Purification : The final product is purified using column chromatography.
Anticancer Properties
Recent studies have indicated that 4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde exhibits significant anticancer activity. In vitro tests have shown that it induces apoptosis in various cancer cell lines, including prostate and breast cancer cells. The compound's mechanism involves the activation of caspase pathways and modulation of cell cycle regulators such as p53 and NFκB, leading to increased apoptosis rates .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| PC-3 | 18.46 | Activation of caspase-3/-7 via intrinsic pathway |
| MCF-7 | 25.00 | Induction of p53-mediated apoptosis |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. It has been shown to inhibit cytokine production in human peripheral blood mononuclear cells (PBMCs), suggesting potential use in treating inflammatory diseases .
The biological activity of 4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde is attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression and inflammation.
- Covalent Bonding : Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, altering their function.
- Signaling Pathway Modulation : It influences key signaling pathways related to cell proliferation and survival.
Case Studies
- Prostate Cancer Study : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis in PC-3 cells .
- Inflammation Model : In a model using PBMCs, the compound reduced levels of pro-inflammatory cytokines IL-1β and TNF-α by over 50% at concentrations above 62.5 μM .
Q & A
Q. What are the recommended synthetic routes for 4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde, and how can purity be optimized?
The synthesis typically involves nucleophilic substitution or Ullmann-type coupling. A common approach is reacting 3,4-difluorobenzyl bromide with 3-fluoro-4-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF). Purity optimization requires careful control of stoichiometry, reaction temperature (60–80°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Analytical HPLC or GC-MS is recommended for purity assessment (>98%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : Look for the aldehyde proton signal at δ ~10.0 ppm and aromatic protons in the δ 6.5–8.0 range. Fluorine substitution patterns cause splitting in aromatic signals .
- FT-IR : Confirm the aldehyde C=O stretch at ~1700 cm⁻¹ and ether C-O-C at ~1250 cm⁻¹.
- Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ should match the theoretical mass (C₁₄H₈F₃O₂: 282.05 g/mol).
X-ray crystallography (via SHELX refinement) can resolve ambiguities in stereoelectronic effects .
Q. What are the primary biological or pharmacological applications of this compound in current research?
This fluorinated benzaldehyde derivative serves as a precursor in designing sodium channel inhibitors (e.g., Compound D in ), which show promise in pain management. Its fluorinated aryl ether moiety enhances metabolic stability and target binding affinity in neurological assays .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the interaction of this compound with biological targets like sodium channels?
Using software like Glide (Schrödinger), dock the compound into the voltage-sensing domain of tetrodotoxin-sensitive sodium channels (e.g., Nav1.7). Key steps:
- Prepare the protein structure (PDB: 6J8E) by removing water and adding hydrogen atoms.
- Generate ligand conformers with MacroModel and perform flexible docking.
- Prioritize poses with strong hydrogen bonding to Arg/Lys residues and π-π stacking with aromatic side chains. Validation via MD simulations (e.g., Desmond) assesses binding stability .
Q. How should researchers address contradictions in reported biological activity between similar fluorinated benzaldehyde derivatives?
Discrepancies may arise from differences in fluorination patterns or assay conditions. Systematic approaches include:
- Structural analysis : Compare X-ray/NMR data to confirm regiochemistry (e.g., 3,4-difluoro vs. 2,5-difluoro isomers) .
- Pharmacokinetic profiling : Evaluate metabolic stability (CYP450 assays) and membrane permeability (Caco-2 models).
- Target-specific assays : Use patch-clamp electrophysiology to directly measure sodium channel inhibition .
Q. What strategies improve the yield of this compound in multi-step syntheses, particularly during the benzyl ether formation?
Optimization strategies:
- Catalyst selection : Use CuI/1,10-phenanthroline for Ullmann coupling to reduce side reactions.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require strict anhydrous conditions.
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2–4h at 100°C, improving yield by ~15% .
Q. How does fluorination at the 3,4-positions of the benzyl group influence electronic properties and reactivity?
The electron-withdrawing effect of fluorine decreases the electron density of the benzyl ether oxygen, reducing nucleophilicity. This stabilizes the compound against oxidative degradation but may slow downstream reactions (e.g., aldehyde derivatization). DFT calculations (B3LYP/6-31G*) reveal a 0.3 eV increase in LUMO energy compared to non-fluorinated analogs, correlating with reduced electrophilicity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
